molecular formula C17H13F2N3OS B2433470 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-29-5

2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2433470
CAS RN: 863513-29-5
M. Wt: 345.37
InChI Key: OLDJIKLISJDQHO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . It has been used in the synthesis of 2,6-difluoro- N - (3-methoxy-1 H -pyrazolo [3,4- b ]pyridine-5-yl)-3- (propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various chemical groups . Unfortunately, the specific molecular structure details for this compound are not available in the retrieved resources.


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, with observations that it could reduce the expression of COL1A1 in HSC-T6 cells . This suggests that the extracellular matrix molecules’ deposition was also reduced.

Scientific Research Applications

1. Cancer Imaging and PET Tracer Development

2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound related to 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide, was synthesized for potential use in PET (Positron Emission Tomography) imaging of B-Raf(V600E) in cancers. This tracer was developed to improve cancer diagnosis and therapy monitoring, demonstrating the significance of such compounds in medical imaging (Wang et al., 2013).

2. Vascular Endothelial Growth Factor Receptor-2 Inhibition

Another related compound, N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), was identified as an inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2). This compound showed significant inhibitory activity and potential for treating cancers by targeting VEGFR-2, highlighting the therapeutic applications of such benzamides (Borzilleri et al., 2006).

3. Anticancer Activity of Co(II) Complexes

Co(II) complexes involving compounds similar to this compound demonstrated anticancer activity in vitro against human breast cancer cell lines. These findings indicate the potential of such complexes in developing new anticancer agents (Vellaiswamy & Ramaswamy, 2017).

4. Application in Synthesis and Biological Evaluation

Compounds structurally related to this compound were synthesized and evaluated for their ALK5 inhibitory activity in cell-based assays. This research underlines the potential of such compounds in developing treatments for diseases where ALK5 plays a critical role (Kim et al., 2008).

5. Development of KCNQ2/Q3 Potassium Channel Openers

N-pyridyl benzamide derivatives, related to the chemical , were found to be effective KCNQ2/Q3 potassium channel openers. This discovery is significant for treating conditions like epilepsy and pain, demonstrating the diverse medical applications of such compounds (Amato et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have a significant impact on cellular processes.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential applications as an EGFR inhibitor . Additionally, its use in the synthesis of other compounds could also be explored further .

properties

IUPAC Name

2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)15(13)16(23)21-8-6-12-10-24-17(22-12)11-3-2-7-20-9-11/h1-5,7,9-10H,6,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDJIKLISJDQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327268
Record name 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

863513-29-5
Record name 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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